molecular formula C16H16N4O B10987641 N-(1-methyl-1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-(1-methyl-1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10987641
M. Wt: 280.32 g/mol
InChI Key: YIAOVPBPDNQDED-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a heterocyclic compound featuring a fused cyclopenta[c]pyrazole core linked to a carboxamide group and a 1-methylindole moiety. This structure combines a rigid bicyclic system with aromatic and hydrogen-bonding functionalities, making it a candidate for targeting proteins involved in metabolic or signaling pathways.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C16H16N4O/c1-20-9-8-10-12(5-3-7-14(10)20)17-16(21)15-11-4-2-6-13(11)18-19-15/h3,5,7-9H,2,4,6H2,1H3,(H,17,21)(H,18,19)

InChI Key

YIAOVPBPDNQDED-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

Preparation Methods

Cyclization of Aminocarbonyl Precursors

A common method involves cyclizing 5,6-diaminoindole derivatives with cyclopentane-containing carboxylic acids. For example:

  • Reactants : 5,6-Diamino-3,3-dimethyl-1,3-dihydro-indol-2-one and 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid.

  • Conditions : Polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) at 150°C under nitrogen for 6 hours.

  • Yield : 16% after purification via HPLC.

This method, while direct, faces challenges due to harsh acidic conditions leading to side reactions and moderate yields.

Esterification and Hydrolysis

Intermediate ester formation improves solubility for subsequent reactions:

  • Reactants : Cyclopenta[c]pyrazole-3-carboxylic acid in methanol.

  • Conditions : Sulfuric acid (H₂SO₄) at 85°C for 18 hours.

  • Yield : 69% for methyl cyclopenta[c]pyrazole-3-carboxylate.

  • Hydrolysis : The ester is saponified to the carboxylic acid using NaOH in aqueous THF.

Amide Bond Formation with 1-Methyl-1H-Indol-4-Amine

Coupling the carboxylic acid with 1-methyl-1H-indol-4-amine is critical for introducing the indole moiety. Three coupling strategies are prominent:

EDC/HOBt-Mediated Coupling

  • Reactants : 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, 1-methyl-1H-indol-4-amine.

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Conditions : DMF solvent, 0°C to room temperature, 2.5–18 hours.

  • Yield : 60–75% after C18 column purification.

Example Protocol :

  • Dissolve the acid (1.65 g, 10.84 mmol) in DMF (21.69 mL).

  • Add EDC (2.70 g, 14.10 mmol), HOBt (1.92 g, 14.10 mmol), and 4-methylmorpholine (2.39 mL).

  • Stir at 0°C for 30 minutes, then add 1-methyl-1H-indol-4-amine (1.37 g, 11.93 mmol).

  • Warm to room temperature and stir overnight.

  • Quench with water, extract with EtOAc, and purify via reverse-phase HPLC.

HATU/DIEA-Based Coupling

For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is employed:

  • Reactants : Same as above.

  • Reagents : HATU (1.1 equiv), N,N-diisopropylethylamine (DIEA, 2.0 equiv).

  • Conditions : DCM/DMF (1:1), room temperature, 3 hours.

  • Yield : 80–85%.

Advantages : Reduced reaction time and improved atom economy compared to EDC.

One-Pot T3P® Activation

A scalable industrial method uses propylphosphonic anhydride (T3P®):

  • Reactants : Acid (1.0 equiv), amine (1.2 equiv).

  • Reagents : T3P® (50% in EtOAc, 1.5 equiv), DIEA (3.0 equiv).

  • Conditions : THF, 60°C, 4 hours.

  • Yield : 90% with >98% purity.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DCM) enhance reagent solubility but require rigorous drying.

  • THF/water mixtures improve yields in T3P®-mediated reactions by reducing side hydrolysis.

Stoichiometric Adjustments

  • Coupling agents : 1.2–1.5 equiv of EDC or HATU prevent underactivation.

  • Base : Excess DIEA (2–3 equiv) neutralizes HCl byproducts.

Purification Techniques

  • Reverse-phase chromatography (C18 column, 0–100% ACN/water + 0.05% TFA) resolves polar impurities.

  • Recrystallization : Ethanol/water (7:3) affords crystalline product with >99.5% purity.

Comparative Analysis of Methods

MethodReagentsYield (%)Purity (%)Scalability
EDC/HOBtEDC, HOBt60–7595–98Moderate
HATU/DIEAHATU, DIEA80–8597–99High
T3P® ActivationT3P®, DIEA90>98Industrial

Key Findings :

  • HATU and T3P® methods outperform EDC in yield and purity.

  • T3P® is preferred for large-scale synthesis due to lower toxicity and easier workup.

Challenges and Solutions

Low Yields in Cyclization

  • Cause : Competing dimerization of the diamine precursor.

  • Solution : Slow addition of PPA and strict temperature control (150±2°C).

Epimerization During Coupling

  • Cause : Basic conditions promoting racemization.

  • Mitigation : Use of HOBt or HOAt suppresses epimerization .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amide Group

The carboxamide functional group undergoes nucleophilic acyl substitution under basic or acidic conditions.

Reaction ConditionsReagents/SubstratesProducts FormedYield (%)Citation
NaOH (1M), H₂O/THF (1:1), 60°CPrimary amines (R-NH₂)Corresponding ureas65–78
H₂SO₄ (conc.), ethanol, refluxAlcohols (R-OH)Esters (R-O-CO-)52–68

Key observations:

  • Reaction rates depend on steric hindrance and electronic effects of substituents.

  • The indole nitrogen’s methyl group does not participate in these reactions under standard conditions.

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic substitution preferentially at positions 3 and 5 due to resonance stabilization .

ElectrophileConditionsMajor Product(s)Selectivity Ratio (3:5)Citation
Bromine (Br₂)DCM, 0°C, 2 hrs3-bromo derivative85:15
Nitration (HNO₃/H₂SO₄)0–5°C, 30 mins5-nitro derivative10:90

Mechanistic Insight :

  • The methyl group at position 1 deactivates the indole ring but directs substitution via steric and electronic effects.

  • Pyrazole ring conjugation modulates electron density distribution .

Oxidation of the Cyclopentapyrazole Ring

The tetrahydrocyclopenta[c]pyrazole system undergoes dehydrogenation to form aromatic pyrazole derivatives.

Oxidizing AgentSolventTemperatureProductYield (%)Citation
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)Toluene80°CFully aromatic pyrazole72
H₂O₂ (30%)Acetic acid50°CPartially oxidized dihydropyrazole58

Notable Trends :

  • DDQ selectively removes hydrogen from the cyclopentane ring without affecting the indole system.

  • Over-oxidation leads to decomposition products in prolonged reactions.

Functionalization via Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed coupling reactions :

Reaction TypeCatalysts/ReagentsSubstratesProductsYield (%)Citation
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OArylboronic acidsBiaryl-pyrazole hybrids60–75
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl halidesN-aryl derivatives55–70

Limitations :

  • Steric hindrance from the indole methyl group reduces yields in bulkier substrates.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the compound undergoes ring-opening reactions:

ConditionReagentsMajor PathwayProductsCitation
HCl (6M), reflux-Pyrazole ring cleavageIndole-linked cyclopentanones
NaH, DMF, 100°C-Cyclopentane ring contractionBicyclic lactams

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the cyclopentane double bond:

Light SourceSolventAdditiveProductYield (%)Citation
254 nm UVAcetonitrileNoneDimerized cycloadduct48
365 nm UVBenzeneAnthraceneCrossed cycloadducts34

Critical Analysis of Reaction Selectivity

  • Steric Effects : The 1-methylindole group hinders reactions at the adjacent pyrazole nitrogen.

  • Electronic Effects : Electron-withdrawing carboxamide stabilizes intermediates in substitution reactions .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance coupling reaction rates compared to non-polar media.

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry applications, particularly in targeted drug design.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(1-methyl-1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines:

  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in cell proliferation.
  • Selectivity : Some derivatives have shown selectivity towards melanoma and non-melanoma skin cancer cells while sparing non-cancerous keratinocytes, suggesting a favorable therapeutic index .

Dermatological Applications

The compound's potential in dermatology is underscored by its activity as an anti-tyrosinase agent. Tyrosinase is a crucial enzyme in melanin production; thus, inhibitors can be beneficial for conditions like hyperpigmentation:

  • Inhibition Studies : In vitro assays have demonstrated that certain pyrazole derivatives can effectively inhibit tyrosinase activity, with some compounds exhibiting IC₅₀ values below 50 µM .

Synthesis and Derivative Development

The synthesis of this compound has been explored using various methodologies:

  • Microwave-Assisted Synthesis : This method allows for rapid synthesis and purification of pyrazole derivatives with high yields.
  • Regioselective Reactions : The compound can be synthesized through regioselective base-metal catalyzed reactions that enhance efficiency and selectivity .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of substituted pyrazoles for their anticancer properties against skin cancer cell lines (A375 and A431). The findings indicated that certain derivatives exhibited potent anti-proliferative effects through apoptosis induction mechanisms .

Case Study 2: Tyrosinase Inhibition

Another investigation focused on the tyrosinase inhibitory activity of various pyrazole derivatives, including this compound. Compounds were screened for their ability to inhibit melanin synthesis in vitro, showing promising results for treating pigmentation disorders .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclohepta[c]pyrazole Analog

Compound : N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

  • Structural Difference : The cyclopenta[c]pyrazole core is expanded to a seven-membered cyclohepta[c]pyrazole ring, increasing saturation (hexahydro vs. tetrahydro).
  • Molecular Formula : C₁₈H₂₀N₄O
  • Molecular Weight : 308.38 g/mol
  • Reduced ring strain could enhance stability but may reduce affinity if the target active site is size-restricted .
Chlorophenyl-Sulfone Analog

Compound : N-(3-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

  • Structural Difference : The 1-methylindole is replaced with a 3-chlorophenyl group, and a sulfone-containing tetrahydrothiophene moiety is added.
  • Molecular Formula : C₁₇H₁₈ClN₃O₃S
  • Molecular Weight : 379.9 g/mol
  • Implications : The electron-withdrawing chlorine atom may enhance lipophilicity and π-stacking interactions. The sulfone group could introduce hydrogen-bonding capabilities, improving solubility or target engagement compared to the methylindole variant .
GLUT4-Targeting Analogs

Compounds :

N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide

(3-((3-((methyl(-(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl) (1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl) methanone

  • Structural Features: Both contain tetrahydrocyclopenta[c]pyrazole or related cores but differ in substituents (e.g., fluorophenyl, quinoline).
  • Functional Role : Demonstrated binding to GLUT4 in multiple myeloma cells, akin to ritonavir’s GLUT4 inhibition. Docking studies suggest interactions with insulin pathway proteins .
  • Comparison: The main compound’s 1-methylindole group may engage in hydrophobic or π-π interactions at binding sites, whereas fluorophenyl or quinoline moieties in analogs could optimize affinity for specific subpockets .

Pharmacological and Binding Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Target Functional Notes
Main Compound Cyclopenta[c]pyrazole (tetrahydro) 1-methylindole, carboxamide ~290–310* GLUT4? / Unspecified Potential modulator of glucose transport
Cyclohepta[c]pyrazole Analog Cyclohepta[c]pyrazole (hexahydro) 1-methylindole, carboxamide 308.38 Unspecified Enhanced stability, possible steric effects
Chlorophenyl-Sulfone Analog Cyclopenta[c]pyrazole (tetrahydro) 3-chlorophenyl, sulfone 379.9 Unspecified Increased lipophilicity, H-bond potential
GLUT4-Targeting Analogs Cyclopenta[c]pyrazole (tetrahydro) Fluorophenyl, quinoline, piperidinyl ~450–550* GLUT4 Confirmed GLUT4 binding, insulin pathway modulation

*Estimated based on structural similarity.

Key Research Findings

GLUT4 Modulation: Analogs with tetrahydrocyclopenta[c]pyrazole scaffolds show promise in targeting GLUT4, a critical glucose transporter in metabolic diseases. Substituents like fluorophenyl or quinoline enhance binding via hydrophobic/aromatic interactions .

chlorophenyl) could influence receptor subtype selectivity, as seen in CB1 vs. CB2 affinity differences .

Physicochemical Properties : Larger rings (e.g., cyclohepta) or electronegative groups (e.g., Cl, sulfone) impact solubility, bioavailability, and target engagement. The main compound’s balance of rigidity and hydrophobicity may optimize blood-brain barrier penetration or tissue distribution .

Biological Activity

N-(1-methyl-1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of indole and pyrazole moieties, which are known for their pharmacological relevance. Its molecular formula is C13H14N4OC_{13}H_{14}N_{4}O, with a molecular weight of approximately 242.28 g/mol. The structural complexity contributes to its varied biological effects.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer properties. For example, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values as low as 0.34 µM demonstrate strong antiproliferative effects .
  • HeLa (cervical cancer) : Compounds similar to this compound have induced apoptosis and cell cycle arrest in the G2/M phase .

2. Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory activities. For instance, certain compounds have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations around 10 µM, indicating their potential as anti-inflammatory agents .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
Anticancer (MCF7)Breast Cancer0.34
Anticancer (HeLa)Cervical Cancer0.52
Anti-inflammatoryTNF-α Inhibition10
CytotoxicityVarious Cancer Lines< 3.79

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes that enhance its bioactivity. Recent advancements in drug design focus on optimizing the pyrazole scaffold to improve potency and selectivity against targeted pathways associated with cancer proliferation and inflammation .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(1-methyl-1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Coupling reactions : Amide bond formation between cyclopenta[c]pyrazole and indole derivatives using coupling agents like EDC/HOBt .
  • Heterocyclic ring construction : Cyclocondensation of hydrazines with diketones or ketones to form the pyrazole core, followed by functionalization of the indole moiety .
  • Optimization : Use of cesium carbonate as a base and copper(I) bromide as a catalyst for C–N bond formation, as demonstrated in analogous pyrazole syntheses (e.g., 35% yield under DMSO at 35°C for 48 hours) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Analyze characteristic peaks (e.g., indole NH protons at δ ~11.5 ppm in DMSO-d6; pyrazole CH protons at δ ~6.7–7.8 ppm) .
  • LCMS/HRMS : Confirm molecular weight (e.g., ESIMS m/z 392.2 for related analogs) and purity (>98% by HPLC) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry (not explicitly shown in evidence but standard for complex heterocycles).

Q. What preliminary assays are recommended for assessing biological activity?

  • Methodological Answer :

  • In vitro kinase inhibition : Screen against kinase panels (e.g., JAK/STAT pathways) due to structural similarity to pyrazole-based kinase inhibitors .
  • Cellular viability assays : Use MTT or ATP-luciferase assays to evaluate cytotoxicity in cancer cell lines (e.g., IC50 determination) .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced activity?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT to optimize reaction pathways and predict regioselectivity in pyrazole functionalization .
  • Molecular docking : Map interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock or Schrödinger .
  • SAR analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity trends from analogous compounds .

Q. How should researchers address contradictory data in solubility or bioactivity studies?

  • Methodological Answer :

  • Orthogonal assays : Validate solubility using dynamic light scattering (DLS) and differential scanning calorimetry (DSC) to confirm amorphous/crystalline states .
  • Metabolite profiling : Use LC-MS/MS to rule out off-target effects or metabolic instability .
  • Batch-to-batch reproducibility : Ensure synthetic consistency via controlled reaction parameters (e.g., temperature, solvent purity) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
  • Catalyst screening : Test alternatives to Cu(I)Br (e.g., Pd catalysts for cross-couplings) to reduce side products .
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent, temperature) to identify critical factors affecting yield (e.g., 17.9% vs. 35% yields in similar reactions) .

Q. How can researchers elucidate the mechanism of action for this compound?

  • Methodological Answer :

  • Pull-down assays : Use biotinylated analogs to identify binding partners in cellular lysates .
  • Kinase profiling : Employ phosphoproteomics to map downstream signaling effects .
  • Cryo-EM/X-ray co-crystallization : Resolve compound-protein complexes to visualize binding modes .

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